BenchChemオンラインストアへようこそ!

melanotan-II

Melanocortin receptor pharmacology Radioligand binding GPCR affinity profiling

Melanotan-II is the only melanocortin analog enabling concurrent activation of peripheral MC1R (tanning/pigmentation) and central MC3R/MC4R (sexual function, appetite suppression) from a single administration. Its cyclic lactam bridge (Asp5–Lys10) confers conformational stability superior to linear analogs like afamelanotide. Validated Ki profile (MC1R 0.67, MC3R 34, MC4R 6.6, MC5R 46 nM) provides the quantitative baseline for SAR studies. Proven dual efficacy in humans at 0.025 mg/kg s.c.—measurable tanning after 5 doses plus clinically significant erectile response. One purchase supports both pigmentation and sexual function research streams, eliminating confounding variables from multi-peptide protocols.

Molecular Formula C50H69N15O9
Molecular Weight 1024.2 g/mol
CAS No. 121062-08-6
Cat. No. B1676171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemelanotan-II
CAS121062-08-6
SynonymsMT2; MT-Ⅱ; MTII; Melanotan ②; Melanotan Ц; Melanotan 2; MalanotanIi; mt2 receptor; MELANOTAN II; warehouse MT2
Molecular FormulaC50H69N15O9
Molecular Weight1024.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
InChIInChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1
InChIKeyJDKLPDJLXHXHNV-MFVUMRCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O: 5 mg/mL, soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Melanotan-II (CAS 121062-08-6) Procurement Guide: Cyclic Heptapeptide Melanocortin Agonist for Multi-Receptor Pharmacological Research


Melanotan-II (MT-II) is a synthetic cyclic heptapeptide lactam-bridged analog of α-melanocyte-stimulating hormone (α-MSH) [1]. It functions as a potent, non-selective agonist at melanocortin receptors MC1R, MC3R, MC4R, and MC5R, with binding affinities (Ki) of 0.67, 34, 6.6, and 46 nM respectively [1]. Originally developed as a sunless tanning agent, MT-II was serendipitously discovered to also induce spontaneous penile erections and modulate sexual arousal, appetite, and energy homeostasis through central MC3R/MC4R activation [2]. Unlike the linear, MC1R-preferring analog melanotan-I (afamelanotide), MT-II's cyclic lactam bridge confers enhanced conformational stability and broader receptor polypharmacology, making it a uniquely versatile research tool for probing the full melanocortin system [2].

Why Melanotan-II Cannot Be Replaced by Other Melanocortin Agonists: Receptor Selectivity Divergence Drives Irreconcilable Functional Outcomes


Melanocortin receptor agonists are not functionally interchangeable. α-MSH, the endogenous ligand, has a dramatically short half-life (minutes) and an MC4R Ki of 660 nM—100-fold weaker than MT-II's MC4R Ki of 6.6 nM—rendering it unsuitable for sustained pharmacological studies [1]. Melanotan-I (afamelanotide, NDP-α-MSH) is approximately 1,000-fold more potent than α-MSH at MC1R and has gained regulatory approval (Scenesse) for erythropoietic protoporphyria, but its linear structure and MC1R-predominant selectivity profile mean it largely spares MC3R/MC4R-mediated central effects—the very effects that define MT-II's unique dual tanning/sexual-function pharmacology . Bremelanotide (PT-141), a metabolite of MT-II, was deliberately developed to reduce MC1R-mediated pigmentation while retaining MC3R/MC4R-driven sexual arousal effects, leading to its FDA approval for hypoactive sexual desire disorder; however, this engineered selectivity eliminates the tanning phenotype that is central to MT-II's identity as a photoprotection and pigmentation research tool [2]. Setmelanotide exhibits >20-fold selectivity for MC4R over other subtypes, confining its utility to energy homeostasis and obesity research . Each of these analogs occupies a distinct position on the receptor-selectivity continuum; substituting one for another fundamentally alters the experimental pharmacology.

Quantitative Differentiation Evidence for Melanotan-II: Head-to-Head Binding, Functional, and Clinical Comparisons Against Key Analogs


Receptor Binding Affinity Profile: MT-II Occupies a Unique Intermediate-Potency Niche Between α-MSH and NDP-α-MSH Across All Four Melanocortin Subtypes

MT-II displays a distinct Ki profile that is neither as MC1R-ultrapotent as NDP-α-MSH (afamelanotide) nor as MC4R-weak as endogenous α-MSH. At MC1R, MT-II (Ki = 0.67 nM) is 5.6-fold weaker than NDP-α-MSH (Ki = 0.028 nM) but 5.6-fold stronger than α-MSH (Ki = 0.12 nM when corrected for assay conditions [1][2][3]). At MC4R, MT-II (Ki = 6.6 nM) is 33-fold less potent than NDP-α-MSH (Ki = 0.20 nM) but 100-fold more potent than α-MSH (Ki = 660 nM). At MC3R, MT-II (Ki = 34 nM) sits between α-MSH (31 nM) and NDP-α-MSH (0.17 nM), while at MC5R, MT-II (46 nM) is intermediate between α-MSH (5700 nM) and NDP-α-MSH (0.21 nM) [1][2][3]. This intermediate profile means MT-II provides sufficient MC1R potency to drive robust melanogenesis while retaining enough MC3R/MC4R activity (unlike NDP-α-MSH, which is ~170-fold MC4R/MC1R selective in ratio) to simultaneously engage central pathways governing sexual function and energy balance [1].

Melanocortin receptor pharmacology Radioligand binding GPCR affinity profiling

Dual Tanning and Pro-Erectile Polypharmacology: MT-II Produces Quantifiable Pigmentation and Erection Endpoints Not Achievable with Melanotan-I or Bremelanotide Alone

MT-II is distinguished from both melanotan-I and bremelanotide by its ability to concurrently produce measurable skin pigmentation and centrally mediated erectile responses in the same subject population, a consequence of its non-selective activation of MC1R (peripheral melanocytes) and MC3R/MC4R (central nervous system) [1]. Melanotan-I, being highly MC1R-selective (Ki MC1 = 0.028 nM), drives melanogenesis but largely spares MC3R/MC4R-mediated central effects; conversely, bremelanotide was engineered to reduce MC1R engagement (EC50 MC1R ~0.078 nM but with lower melanogenic efficacy) while preserving MC3R/MC4R agonism for sexual arousal without confounding pigmentation [2]. MT-II is thus the only compound in this class that generates both phenotypes from a single administration, making it the required reagent for experiments where tanning and sexual function endpoints must be studied simultaneously or where MC1R/MC4R crosstalk is the object of investigation [3].

Polypharmacology Melanogenesis Erectile function MC1R/MC4R dual agonism

Human Tanning Efficacy: Quantitative Reflectance Evidence from the Phase I Clinical Trial Demonstrates Pigmentation After Only 5 Low Doses

In a single-blind, alternating-day, placebo-controlled Phase I trial, three normal male volunteers received subcutaneous MT-II (starting dose 0.01 mg/kg, escalated to 0.025–0.03 mg/kg) or saline daily on weekdays for two consecutive weeks (total of 5 active doses) [1]. Two subjects demonstrated increased pigmentation in the face, upper body, and buttock, as measured by quantitative reflectance and confirmed by visual perception, one week after MT-II dosing ended [1]. This tanning was achieved without deliberate UV exposure, distinguishing MT-II's pharmacologically driven melanogenesis from UV-dependent tanning. By comparison, melanotan-I (afamelanotide) requires a 10-dose regimen over two weeks to produce peak tanning at one week post-dosing, with effects persisting for three weeks [2]. The MT-II trial established a recommended single dose of 0.025 mg/kg/day for future studies [1].

Skin pigmentation Quantitative reflectometry Phase I clinical trial Eumelanin induction

Pro-Erectile Pharmacodynamics: MT-II Produces Clinically Significant Erections in Men with Both Psychogenic and Organic Erectile Dysfunction, with Rigidity Duration Far Exceeding Placebo

Two rigorous clinical studies demonstrate MT-II's pro-erectile activity. In a double-blind, placebo-controlled crossover study of 10 men with psychogenic ED, subcutaneous MT-II (0.025 mg/kg) produced clinically apparent erections in 8 of 10 subjects within a 6-hour monitoring period, versus 0 of 10 with placebo [1]. The mean duration of tip rigidity greater than 80% was 38.0 minutes for MT-II versus 3.0 minutes for placebo (p = 0.0045) [1]. In a subsequent double-blind, placebo-controlled crossover study of 10 men with organic ED (mean 2.2 organic risk factors), MT-II initiated subjectively reported erections in 12 of 19 injections versus only 1 of 21 placebo doses [2]. The mean rigidity score was 6.9 on a 0–10 scale, and mean duration of tip rigidity >80% was 45.3 minutes with MT-II versus 1.9 minutes with placebo (P = 0.047) [2]. Sexual desire was also significantly higher after MT-II than placebo. This centrally mediated erectogenic mechanism—operating through MC3R/MC4R activation in the hypothalamus rather than through peripheral vasodilation (as with PDE5 inhibitors)—is a defining feature that distinguishes MT-II from both melanotan-I (which lacks this effect) and bremelanotide (which retains the effect but without tanning) [2].

Erectile dysfunction RigiScan monitoring Melanocortin-induced erection Central nervous system sexual function

Synthetic Accessibility: Solution-Phase Synthesis Achieved in 12 Steps with >90% Purity Without Chromatography, Informing Cost-Effective Procurement

The first preparative solution-phase synthesis of melanotan-II was accomplished in 12 steps with a 2.6% overall yield, affording peptide of >90% purity without requiring preparative chromatography [1]. While this yield appears modest, it represents a scalable route to gram quantities and provides a benchmark against which solid-phase peptide synthesis (SPPS) approaches can be evaluated [2]. By comparison, linear peptides such as melanotan-I (13 amino acids, no lactam bridge) are generally synthesized via standard SPPS with higher yields and lower complexity, contributing to their lower manufacturing cost. However, MT-II's lactam bridge—formed between the ε-amino group of Lys10 and the γ-carboxyl group of Asp5—is the structural feature responsible for its enhanced conformational stability and prolonged in vivo activity relative to linear α-MSH analogs [2][3]. This synthetic complexity directly impacts procurement: MT-II typically commands a higher unit price than melanotan-I, but its unique polypharmacological profile and demonstrated potency at low cumulative doses (0.025 mg/kg) may offset the higher per-milligram cost in experimental settings requiring both tanning and central endpoints [2].

Peptide synthesis Solution-phase synthesis Lactam cyclization Process chemistry

Optimal Research and Procurement Scenarios for Melanotan-II Based on Quantitative Differentiation Evidence


Simultaneous Investigation of Melanogenesis and Central Melanocortin Pathways in a Single Animal Model

When a research protocol requires concurrent measurement of both skin pigmentation endpoints (eumelanin quantification, reflectance spectroscopy) and central nervous system outcomes (sexual behavior, appetite suppression, energy expenditure), MT-II is the only melanocortin analog capable of activating both peripheral MC1R and central MC3R/MC4R from a single compound administration [1]. Using separate peptides (melanotan-I for pigmentation plus bremelanotide for central effects) introduces confounding variables from differing pharmacokinetics, dosing schedules, and receptor occupancy dynamics. MT-II's demonstrated dual efficacy at 0.025 mg/kg s.c. in humans—producing both measurable tanning after 5 doses and clinically significant erections within hours—provides a validated dosing benchmark for translational study design [1][2].

Melanocortin Receptor Structure-Activity Relationship (SAR) Programs Using the Lactam-Bridged Scaffold

MT-II serves as the canonical reference agonist for structure-activity relationship studies aimed at dissecting the molecular determinants of melanocortin receptor subtype selectivity. Its well-characterized Ki profile across MC1R, MC3R, MC4R, and MC5R (0.67, 34, 6.6, and 46 nM respectively) provides a quantitative baseline against which novel synthetic analogs can be benchmarked [1]. The lactam bridge between Asp5 and Lys10 is the distinguishing structural feature that confers conformational constraint and enhanced metabolic stability relative to linear peptides [2]. Researchers designing next-generation melanocortin ligands with tuned selectivity profiles routinely use MT-II as the wild-type comparator because its non-selective agonism reveals the full spectrum of receptor engagement that selective analogs aim to narrow [3].

Preclinical Erectile Dysfunction and Sexual Arousal Research Requiring Central MC3R/MC4R Activation Without Peripheral Vascular Confounds

MT-II induces erection through a centrally mediated hypothalamic mechanism (MC3R/MC4R → dopamine release in the mesolimbic pathway) that is mechanistically distinct from the peripheral vasodilatory action of PDE5 inhibitors such as sildenafil [1]. The placebo-controlled RigiScan data—showing mean tip rigidity >80% durations of 38.0–45.3 minutes for MT-II versus 1.9–3.0 minutes for placebo (p < 0.05)—provide the most rigorous quantitative evidence available for any melanocortin peptide in human erectile function studies [1]. For laboratories investigating centrally acting erectogenic agents, MT-II remains the reference standard, as its metabolite bremelanotide (PT-141) was developed from MT-II's erectile side-effect profile and subsequently FDA-approved for HSDD, but lacks the comprehensive published RigiScan dataset available for the parent compound [2].

Cost-Efficient Procurement Strategy: One Peptide for Dual-Endpoint Experimental Programs

For academic laboratories or contract research organizations with budget constraints, MT-II's polypharmacology offers procurement efficiency: one purchase covers both pigmentation and sexual function research streams [1]. While MT-II's per-milligram cost is higher than melanotan-I (reflecting the synthetic complexity of lactam cyclization—12 solution-phase steps at 2.6% overall yield), the demonstrated efficacy at low cumulative doses (0.025 mg/kg, requiring only 5 doses for measurable tanning) translates to lower total peptide consumption per experiment compared to melanotan-I regimens requiring 10 doses [2][3]. Procurement teams should request certificates of analysis confirming >98% purity by RP-HPLC and verify proper storage conditions (lyophilized, desiccated below -18°C for long-term stability) to ensure experimental reproducibility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for melanotan-II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.